molecular formula C22H27N3O5S B2355940 N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1208931-43-4

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No. B2355940
CAS RN: 1208931-43-4
M. Wt: 445.53
InChI Key: PJUMOMFPZIWKAU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide, also known as MTSET, is a chemical compound that has gained significant attention in scientific research. It is a derivative of spirocyclic oxazolidine and is commonly used as a tool in biochemical and physiological studies. MTSET is a potent inhibitor of cysteine residues, making it an essential tool for studying the function of proteins that contain cysteine residues.

Scientific Research Applications

  • Supramolecular Arrangements

    The synthesis of related diazaspiro[4.5]decane derivatives and their crystallographic analysis highlight their potential in forming supramolecular arrangements. These studies emphasize the role of substituents in influencing the molecular and crystal structures, which is crucial for understanding the properties of such compounds (Graus et al., 2010).

  • Synthesis and Applications

    Research on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a structurally similar compound, has explored its potential as antihypertensive agents. This highlights the medicinal application possibilities for compounds within this class (Caroon et al., 1981).

  • Muscarinic Receptor Binding

    The synthesis of related 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones demonstrated binding affinity to muscarinic receptors, indicating potential applications in neuroscience and pharmacology (Ishihara et al., 1992).

  • Antidiabetic Activity

    Research on 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium salts, structurally related to the compound , has revealed significant antidiabetic activities, offering insights into potential therapeutic applications (Kayukova et al., 2022).

  • Oxidative Cyclization and Synthesis

    The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors adds to the understanding of synthetic routes and chemical behavior of such compounds (Martin‐Lopez & Bermejo, 1998).

  • Antiviral Properties

    A study on microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which are structurally related, showed significant antiviral activity against influenza A and B viruses (Göktaş et al., 2012).

  • Anticonvulsant Profiles

    Research on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, which are similar in structure, revealed their potential as anticonvulsants, suggesting a possible avenue for neurological applications (Aboul-Enein et al., 2014).

  • Adrenoceptor Binding

    A study on BMY 7378, a derivative of diazaspiro[4.5]decane, demonstrated its selectivity for the alpha 1D-adrenoceptor subtype, offering insights into its potential pharmacological applications (Goetz et al., 1995).

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-7-9-18(10-8-17)31(27,28)25-15-16-30-22(25)11-13-24(14-12-22)21(26)23-19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUMOMFPZIWKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

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